2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6OS/c1-17-21-15-26-31(20-9-7-18(25)8-10-20)23(21)24(28-27-17)33-16-22(32)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVXZNPTFDNJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule with significant potential in pharmacological applications. Its structure includes a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 387.43 g/mol. The presence of functional groups such as the thioether and piperazine moieties contributes to its diverse biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit potent anticancer activity. For instance:
- In vitro studies have shown that similar compounds can inhibit various cancer cell lines, including A375 and MCF-7, with IC50 values ranging from 0.39 µM to 4.2 µM depending on the specific derivative and its structural modifications .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 19 | A375 | 4.2 |
| Compound 21 | HCT116 | 0.39 |
| Compound 20 | MCF-7 | 1.88 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of key enzymes involved in cell proliferation and survival pathways.
- Induction of apoptosis in cancer cells through the activation of intrinsic pathways.
- Disruption of DNA synthesis , particularly through inhibition of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis .
Antimicrobial Activity
Pyridazine derivatives have also demonstrated antimicrobial properties. The compound's thioether linkage may enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.
Case Studies
Recent studies have highlighted the efficacy of similar pyrazole derivatives in clinical settings:
- Nakao et al. (2022) reported that compounds based on the pyrazolo scaffold showed significant antileukemic activity in vitro and in vivo models, suggesting potential therapeutic applications in hematological malignancies .
- Kumar et al. explored various pyrazole derivatives against multiple cancer cell lines, demonstrating a consistent pattern of cytotoxicity and enzyme inhibition across different studies.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a lead compound in drug discovery. Its structural components suggest possible interactions with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and neurodegenerative disorders.
-
Anticancer Activity
- Studies have shown that compounds with a pyrazolo[3,4-d]pyridazine moiety exhibit promising anticancer properties. For instance, derivatives targeting specific kinases have demonstrated the ability to inhibit cancer cell proliferation in various cancer types, including glioblastoma and neuroblastoma .
- The compound's mechanism of action may involve the inhibition of tyrosine kinases associated with tumor growth .
- Antimicrobial Properties
- Neurological Disorders
Biological Studies
Research into the biological activities of this compound has revealed several important insights:
- Mechanism of Action : The compound likely interacts with specific enzymes and receptors involved in cellular signaling pathways. The presence of fluorine in the phenyl group can enhance binding affinity to these targets, potentially leading to improved therapeutic outcomes .
- Biochemical Pathways : As a pyridazine derivative, it may influence multiple biochemical pathways related to inflammation and cellular growth regulation .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of similar pyrazolo[3,4-d]pyridazine derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through pathways involving caspase activation .
Case Study 2: Antimicrobial Activity
Another research focused on the synthesis and evaluation of thioether derivatives for their antimicrobial properties. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential as new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Multi-step synthesis typically involves coupling the pyrazolo[3,4-d]pyridazine core with the phenylpiperazine moiety via a thioether linkage. Key steps include nucleophilic substitution for sulfur bridge formation and palladium-catalyzed cross-coupling for heterocyclic assembly. Reactions require inert atmospheres (argon/nitrogen) and solvents like dimethylformamide (DMF) or toluene. Temperature control (e.g., 80–110°C) and pH adjustments are critical to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodological Answer : Use a combination of:
- X-ray crystallography (employing SHELX programs for refinement ).
- NMR spectroscopy (¹H/¹³C, HSQC, and HMBC to resolve aromatic and piperazine protons).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
- HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) for purity assessment .
Q. What initial biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Receptor-binding assays : Screen against serotonin (5-HT) or dopamine receptors due to the phenylpiperazine moiety’s affinity for neurotransmitter targets. Use radioligand displacement (e.g., [³H]-ketanserin for 5-HT2A).
- Kinase inhibition profiling : Test against cancer-related kinases (e.g., PI3K, EGFR) given pyrazolo-pyridazine’s role in kinase inhibition.
- Cytotoxicity assays (MTT/CCK-8) in cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodological Answer :
- Systematic substitution : Modify the fluorophenyl group (e.g., replace F with Cl, CF₃) or vary the piperazine N-substituents (e.g., alkyl vs. aryl groups).
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression.
- In silico docking (AutoDock Vina, Schrödinger) to predict binding modes to receptors like 5-HT1A or EGFR .
Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., hydroxyl, morpholine) to reduce lipophilicity.
- Prodrug design : Mask thioether groups with ester prodrugs to enhance oral bioavailability.
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP450 inhibition studies (e.g., CYP3A4) are critical for toxicity evaluation .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal assays : Confirm receptor binding with SPR (surface plasmon resonance) alongside radioligand displacement.
- Batch-to-batch compound verification : Ensure consistency in synthesis and purity (>95% by HPLC) to rule out impurities as confounding factors .
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore modeling (MOE, Phase) to identify shared features with known off-target ligands.
- Machine learning models : Train on ChEMBL data to predict polypharmacology risks.
- Molecular dynamics simulations (GROMACS) to assess binding stability over time .
Q. How can environmental impact studies be designed to assess degradation pathways?
- Methodological Answer :
- Hydrolytic degradation : Expose to buffer solutions (pH 1–13) at 37°C and monitor breakdown via LC-MS.
- Photolytic stability : Use UV irradiation (254 nm) to simulate sunlight exposure.
- Ecotoxicity screening : Test on Daphnia magna or algae to estimate EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
